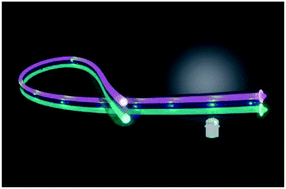Three-dimensional tracking of nanoparticles by dual-color position retrieval in a double-core microstructured optical fiber†
Lab on a Chip Pub Date: 2021-09-27 DOI: 10.1039/D1LC00709B
Abstract
Elastic light scattering-based three-dimensional (3D) tracking of objects at the nanoscale level is essential for unlocking the dynamics of individual species or interactions in fields such as biology or surface chemistry. In this work, we introduce the concept of dual-color 3D tracking in a double-core microstructured optical fiber that for the first time allows for full 3D reconstruction of the trajectory of a diffusing nanoparticle in a water-filled fiber-integrated microchannel. The use of two single-mode cores provides two opposite decaying evanescent fields of different wavelengths within the microchannel, bypassing spatial domains of ambiguous correlation between the scattered intensity and position. The novelty of the fiber design is the use of two slightly different single-mode cores, preventing modal crosstalk and thus allowing for longitudinally invariant dual-color illumination across the entire field of view. To demonstrate the capabilities of the scheme, a single gold nanosphere (80 nm) diffusing in the water-filled microchannel was tracked for a large number of images (about 32 000) at a high frame rate (1.389 kHz) over a long time (23 s), with the determined hydrodynamic diameters matching expectations. The presented 3D tracking approach yields unique opportunities to unlock processes at the nanoscale level and is highly relevant for a multitude of fields, particularly within the context of understanding sophisticated interaction of diffusing species with functionalized surfaces within the context of bioanalytics, nanoscale materials science, surface chemistry or life science.


Recommended Literature
- [1] Designing a nanoparticle-containing polymeric substrate for detecting cancer cells by computer simulations†
- [2] Efficient transfer hydrogenation of alkynes and alkenes with methanol catalysed by hydrido(methoxo)iridium(III) complexes
- [3] Contents
- [4] Rationally designed Escherichia colicytosine deaminase mutants with improved specificity towards the prodrug 5-fluorocytosine for potential gene therapy applications†
- [5] Effects of regular and decaffeinated roasted coffee (Coffea arabica and Coffea canephora) extracts and bioactive compounds on in vitro probiotic bacterial growth
- [6] Reshaping fish intestinal microbiota and facilitating barrier function by ZnO nanoparticles†
- [7] Serum amyloid A sequesters diverse phospholipids and their hydrolytic products, hampering fibril formation and proteolysis in a lipid-dependent manner†
- [8] Controlling cis/trans-selectivity in intramolecular Diels–Alder reactions of benzo-tethered, ester linked 1,3,9-decatrienes†
- [9] Transport of nanoparticulate material in self-assembled block copolymer micelle solutions and crystals
- [10] Catalytic asymmetric hydrogenation reaction by in situ formed ultra-fine metal nanoparticles in live thermophilic hydrogen-producing bacteria†










